molecular formula C35H28N2 B12536636 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole CAS No. 682801-06-5

9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12536636
CAS No.: 682801-06-5
M. Wt: 476.6 g/mol
InChI Key: STUQCIIBHGANLQ-UHFFFAOYSA-N
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Description

9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrocarbazole core linked to a diphenylpyridine moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common approach is the coupling of a tetrahydrocarbazole derivative with a diphenylpyridine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient synthesis of the target compound. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Diphenylpyridin-4-yl)phenol
  • 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol
  • 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile

Uniqueness

Compared to similar compounds, 9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole stands out due to its tetrahydrocarbazole core, which imparts unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials and potential therapeutic agents .

Properties

CAS No.

682801-06-5

Molecular Formula

C35H28N2

Molecular Weight

476.6 g/mol

IUPAC Name

9-[4-(2,6-diphenylpyridin-4-yl)phenyl]-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C35H28N2/c1-3-11-26(12-4-1)32-23-28(24-33(36-32)27-13-5-2-6-14-27)25-19-21-29(22-20-25)37-34-17-9-7-15-30(34)31-16-8-10-18-35(31)37/h1-7,9,11-15,17,19-24H,8,10,16,18H2

InChI Key

STUQCIIBHGANLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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